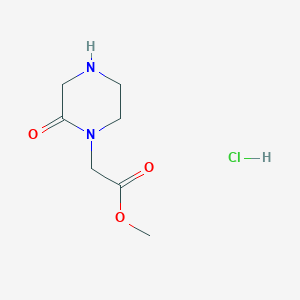

methyl (2-oxopiperazin-1-yl)acetate hyrdochloride

Description

Methyl (2-oxopiperazin-1-yl)acetate hydrochloride is a piperazine derivative featuring a 2-oxo (keto) group on the piperazine ring and a methyl ester moiety linked via an acetic acid bridge. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound has been explored in PROTAC (PROteolysis TArgeting Chimera) development, where it serves as a linker or ligand component due to its ability to engage E3 ubiquitin ligases . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, possibly due to synthetic challenges or stability issues .

Properties

IUPAC Name |

methyl 2-(2-oxopiperazin-1-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c1-12-7(11)5-9-3-2-8-4-6(9)10;/h8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKZOXUHOCLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-78-5 | |

| Record name | 1-Piperazineacetic acid, 2-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32705-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-oxopiperazin-1-yl)acetate hydrochloride typically involves the reaction of piperazine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of methyl (2-oxopiperazin-1-yl)acetate hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxopiperazin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted piperazine derivatives .

Scientific Research Applications

Pharmaceutical Research and Development

Methyl (2-oxopiperazin-1-yl)acetate hydrochloride is primarily utilized in drug development due to its potential biological activities. It serves as an intermediate in synthesizing various pharmacologically active compounds. The following table summarizes key aspects of its applications in pharmaceutical research:

| Application Area | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing new therapeutic agents, particularly in neuropharmacology and oncology. |

| Biological Activity | Investigated for antimicrobial and anticancer properties. |

| Mechanistic Studies | Explored for its interactions with specific biological targets, influencing metabolic pathways. |

Biological Activities

Research has indicated that methyl (2-oxopiperazin-1-yl)acetate hydrochloride exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549). The effectiveness is typically measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14.8 | Induction of apoptosis via caspase activation |

| A549 | 18.7 | Inhibition of cell proliferation and induction of cell cycle arrest |

The mechanism involves enhancing apoptotic markers like PARP cleavage and caspase-3 activation, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that methyl (2-oxopiperazin-1-yl)acetate hydrochloride may exhibit activity against various bacterial strains, positioning it as a candidate for further development as an antimicrobial agent.

Mechanistic Insights

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of methyl (2-oxopiperazin-1-yl)acetate hydrochloride. Research indicates that it interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways related to cell signaling and metabolism.

Case Studies

Several case studies have documented the efficacy of methyl (2-oxopiperazin-1-yl)acetate hydrochloride in preclinical models:

Breast Cancer Model

In xenograft models using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor weight and volume compared to control groups.

Lung Cancer Model

In A549 xenografts, the compound demonstrated a dose-dependent reduction in tumor growth, indicating its potential as an effective therapeutic agent against lung cancer.

Mechanism of Action

The mechanism of action of methyl (2-oxopiperazin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine/Piperidine Moieties

(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate Hydrochloride

- Structure : Contains a piperidine ring (saturated six-membered ring) instead of a piperazine, with a phenylacetate ester group.

- Synthesis: Prepared via sulfuric acid-catalyzed esterification in methanol, emphasizing the role of acid in ester formation .

- Key Difference : The absence of the 2-oxo group and the presence of a phenyl group alter its reactivity and biological interactions compared to the target compound.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : A piperazine derivative with a bulky Fmoc (fluorenylmethyloxycarbonyl) protecting group on the nitrogen.

- Application : Used in peptide synthesis as a protected intermediate, contrasting with the target compound’s role in PROTACs .

- Key Difference : The Fmoc group introduces steric hindrance, limiting its utility in dynamic molecular assemblies like PROTACs.

Ethyl 3-(3-Amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate

- Structure : A 4-oxopiperidine core with a benzyl group and an ethyl ester.

- Relevance: Highlights the impact of oxo-group positioning (4-oxo vs.

Functional Group Comparisons

Ester Derivatives

| Compound | Ester Group | Core Structure | Key Feature |

|---|---|---|---|

| Methyl (2-oxopiperazin-1-yl)acetate | Methyl | 2-oxopiperazine | Hydrochloride salt, PROTAC link |

| (R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate | Methyl | Piperidine | Phenyl substituent |

| Ethyl 4-oxopiperidine-3-carboxylate | Ethyl | 4-oxopiperidine | Benzyl protection |

Oxo-Group Positioning

Biological Activity

Methyl (2-oxopiperazin-1-yl)acetate hydrochloride is a chemical compound with significant potential in pharmaceutical research. It features a piperazine ring with an oxo group and an acetate moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. The compound is characterized by its molecular formula CHClNO and CAS number 32705-78-5. Its biological activities are of particular interest, as they may influence various biological pathways and therapeutic applications.

The biological activity of methyl (2-oxopiperazin-1-yl)acetate hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activities, impacting metabolic pathways crucial for cellular functions. For instance, it has been reported to inhibit certain enzymes, which can lead to various biological effects, such as antimicrobial and anticancer activities.

Pharmacological Profiles

Research indicates that methyl (2-oxopiperazin-1-yl)acetate hydrochloride may exhibit several pharmacological properties:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility in developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, warranting further investigation into its efficacy against cancer cell lines.

Binding Affinity Studies

Interaction studies reveal that methyl (2-oxopiperazin-1-yl)acetate hydrochloride can bind to specific receptors or enzymes, influencing pathways related to cell signaling and metabolism. These interactions are critical for understanding its pharmacological profile and potential side effects.

Comparative Analysis with Similar Compounds

The structural uniqueness of methyl (2-oxopiperazin-1-yl)acetate hydrochloride allows for comparisons with other piperazine derivatives. Below is a summary table comparing this compound with similar structures:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-oxopiperazin-1-YL)acetate | Contains a similar piperazine structure | Variation in oxo position affects biological activity |

| 1-(4-Methylpiperazin-1-YL)-3-(methylthio)-1H-pyrazole | Contains a piperazine ring but differs in substituents | More focused on neuropharmacological effects |

| 2-(Piperazin-1-YL)-N-(pyridin-4-YL)acetamide | Piperazine linked to a pyridine moiety | Potentially different receptor interactions |

The variations in functional groups among these compounds significantly influence their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the pharmacokinetic and pharmacodynamic profiles of methyl (2-oxopiperazin-1-yl)acetate hydrochloride:

- Antimicrobial Efficacy : A recent study demonstrated that compounds structurally related to methyl (2-oxopiperazin-1-yl)acetate hydrochloride exhibited promising antimicrobial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold.

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, one study found that modifications to the piperazine ring could enhance cytotoxicity against specific cancer cell lines .

- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that the compound's metabolic stability can be influenced by structural modifications. The introduction of certain functional groups has been linked to improved half-life and bioavailability, which are critical for therapeutic applications .

Q & A

Q. Q1. What are the established synthetic routes for methyl (2-oxopiperazin-1-yl)acetate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step approach involving:

Ester Activation : Use triphosgene to activate carboxylic acids, enabling coupling with piperazine derivatives. For example, tert-butyl 2-(2-oxopiperazin-1-yl)acetate is synthesized by reacting activated esters with piperazinone intermediates under anhydrous conditions (THF, 0°C, 96% yield) .

Deprotection : Replace tert-butyl with methyl groups using trifluoroacetic acid (TFA) in dichloromethane (96% yield) .

Salt Formation : Hydrochloride salt formation is achieved by treating the free base with HCl gas in a polar solvent.

Q. Optimization Tips :

- Monitor reaction progress via TLC (e.g., methyl acetate/ethyl acetate blends as mobile phases, Rf values validated experimentally) .

- Use low temperatures (0°C) to suppress side reactions during ester activation.

Advanced Research: Analytical Challenges

Q. Q2. How do collision cross-section (CCS) predictions and NMR data resolve structural ambiguities in methyl (2-oxopiperazin-1-yl)acetate hydrochloride?

Methodological Answer:

- CCS Predictions : Ion mobility-mass spectrometry (IM-MS) can validate structural isomers. For analogous compounds (e.g., methyl 2-(4-hydrazinylphenyl)acetate hydrochloride), CCS values for [M+H]+ adducts are predicted computationally (e.g., 138.4 Ų) and validated experimentally .

- NMR Characterization : Use 500 MHz NMR in deuterated methanol (CD3OD) to resolve key signals:

- Carbonyl Peaks : 2-oxopiperazin-1-yl C=O at ~170 ppm.

- Methyl Ester : CH3O at ~3.7 ppm (singlet) .

Data Conflict Resolution :

If experimental CCS or NMR deviates from predictions, re-evaluate protonation states (e.g., [M+Na]+ vs. [M+H]+) or confirm solvent purity (CD3OD suppresses exchangeable protons) .

Advanced Research: Biological Applications

Q. Q3. How is methyl (2-oxopiperazin-1-yl)acetate hydrochloride utilized in PROTAC design, and what factors influence its coupling efficiency?

Methodological Answer: The compound serves as a linker in proteolysis-targeting chimeras (PROTACs):

Coupling Chemistry : React the ester with POI (protein of interest) ligands using HATU/DIPEA in DMF (61–63% yield) .

Critical Parameters :

- Solvent Polarity : DMF enhances solubility of hydrophobic intermediates.

- Linker Length : Adjust spacer length between E3 ligase ligands and POI to optimize ternary complex formation .

Data Conflict Example :

Contradictory degradation efficiencies may arise from steric hindrance in linker-POI interactions. Resolve via molecular dynamics simulations or alanine scanning mutagenesis .

Advanced Research: Contradictory Bioactivity Data

Q. Q4. How can researchers reconcile discrepancies in the bioactivity of PROTACs incorporating methyl (2-oxopiperazin-1-yl)acetate hydrochloride?

Methodological Answer:

Purity Assessment : Use HPLC-MS to confirm compound integrity (e.g., detect hydrolyzed byproducts like free carboxylic acids).

Cellular Context : Variability in E3 ligase expression across cell lines (e.g., CRBN vs. VHL) can alter degradation efficiency. Validate using CRISPR knockouts .

Linker Stability : Perform stability assays in serum to rule out ester hydrolysis .

Basic Research: Stability and Storage

Q. Q5. What are the best practices for stabilizing methyl (2-oxopiperazin-1-yl)acetate hydrochloride in long-term studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.